Product packaging for Orphenadrine-d3 Citrate Salt(Cat. No.:CAS No. 1185011-75-9)

Orphenadrine-d3 Citrate Salt

Cat. No.: B602516
CAS No.: 1185011-75-9
M. Wt: 272.41
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Description

Fundamental Principles and Significance of Deuterium (B1214612) Isotope Substitution

Deuterium, with a nucleus containing one proton and one neutron, is approximately twice as heavy as protium (B1232500) (¹H), the most common isotope of hydrogen. This substantial mass difference is the basis for its utility in a wide array of scientific applications. The substitution of hydrogen with deuterium in a molecule is a cornerstone of stable isotope labeling, offering unique advantages in both analytical and biological research. medchemexpress.com

Isotopic Differentiation and its Impact on Mass Spectrometric Detection

One of the most significant applications of deuterium substitution lies in its ability to facilitate isotopic differentiation using mass spectrometry. drugbank.com Mass spectrometry is an analytical technique that sorts ions based on their mass-to-charge ratio (m/z). drugbank.com When a molecule is labeled with deuterium, its molecular weight increases by the number of deuterium atoms incorporated. For instance, the replacement of three hydrogen atoms with three deuterium atoms in a molecule results in an increase of approximately three mass units.

This mass shift allows for the clear differentiation between the labeled (deuterated) and unlabeled (non-deuterated) forms of a compound within the same sample. veeprho.com In a mass spectrum, the deuterated compound will appear as a distinct peak at a higher m/z value compared to its non-deuterated counterpart. drugbank.com This clear separation is fundamental for the use of deuterated compounds as internal standards in quantitative analysis, as it allows for precise and accurate measurement of the analyte of interest without interference from the standard. veeprho.com

PropertyOrphenadrine (B1219630)Orphenadrine-d3
Molecular Formula C₁₈H₂₃NOC₁₈H₂₀D₃NO
Molecular Weight 269.38 g/mol ~272.40 g/mol
Mass Difference -+3 Da

Theoretical Considerations of Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can lead to what is known as the kinetic isotope effect (KIE). This phenomenon arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov As a result, reactions that involve the breaking of a C-H bond will proceed at a slower rate when deuterium is substituted at that position.

This effect has significant implications in biological systems where metabolic reactions are often catalyzed by enzymes and involve the cleavage of C-H bonds. By strategically placing deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed down. This can lead to an increased metabolic stability of the drug, potentially improving its pharmacokinetic profile. While high concentrations of deuterium can have negative effects on biological systems, targeted and limited deuteration is a valuable tool in drug discovery and development. nih.gov

Strategic Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), achieving high precision and accuracy is paramount. veeprho.com Deuterated analogs of the analyte of interest serve as ideal internal standards to achieve this goal. veeprho.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to both the calibration standards and the unknown samples. nih.gov

Deuterated internal standards are considered the gold standard because they co-elute with the analyte in chromatographic systems and exhibit similar ionization efficiency in the mass spectrometer's ion source. nih.gov However, due to their mass difference, they are readily distinguished by the mass analyzer. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, any variations that may occur during sample preparation, injection, and ionization can be effectively compensated for, leading to highly reliable and reproducible quantitative results. veeprho.com Orphenadrine-d3 is a prime example of a deuterated analog specifically designed for use as an internal standard in the quantitative analysis of Orphenadrine. veeprho.com

Overview of Orphenadrine in Pre-clinical and Mechanistic Research Contexts

Orphenadrine is a compound with a history of use as a muscle relaxant and analgesic. nih.gov In preclinical and mechanistic research, it has been investigated for its various pharmacological activities. It is known to be an antagonist of several receptors, including histamine (B1213489) H1 receptors and N-methyl-D-aspartate (NMDA) receptors. drugbank.comnih.gov Its anticholinergic (muscarinic receptor antagonist) properties are also well-documented. wikipedia.org

Preclinical studies in animal models have demonstrated the antinociceptive (pain-relieving) effects of orphenadrine. nih.gov Research into its mechanism of action suggests that its effects may be mediated through a combination of these receptor interactions and its ability to inhibit the reuptake of norepinephrine. wikipedia.orgspringermedizin.at The complex pharmacology of orphenadrine has made it a subject of interest in research aimed at understanding pain pathways and the mechanisms of muscle relaxation. nih.gov The availability of its deuterated analog, Orphenadrine-d3 Citrate (B86180) Salt, provides a crucial tool for accurately studying its pharmacokinetics and metabolism in these research settings. veeprho.commedchemexpress.com

Properties

CAS No.

1185011-75-9

Molecular Formula

C18H20D3NO

Molecular Weight

272.41

Appearance

Off-White to Pale Yellow Solid

melting_point

88-92 °C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

4682-36-4 (unlabelled)

Synonyms

N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt

tag

Orphenadrine

Origin of Product

United States

Synthesis and Comprehensive Characterization of Orphenadrine D3 Citrate Salt

Synthetic Pathways for Deuterium (B1214612) Incorporation into the Orphenadrine (B1219630) Scaffold

The introduction of deuterium into the orphenadrine molecule is a critical step in the synthesis of Orphenadrine-d3 Citrate (B86180) Salt. This process can be achieved through various synthetic strategies, often involving late-stage isotopic labeling of the parent molecule or its precursors. researchgate.net

Regioselective Deuteration Strategies for Specific Methyl Positions

The "-d3" designation in Orphenadrine-d3 signifies the replacement of three hydrogen atoms with deuterium atoms. nih.gov In the case of Orphenadrine-d3, this substitution is specifically targeted to one of the N,N-dimethyl groups. lgcstandards.com This regioselectivity is crucial for creating a stable labeled compound that retains the chemical properties of the parent drug while providing a distinct mass shift for analytical purposes. researchgate.net

One common strategy involves the use of a deuterated methylating agent, such as iodomethane-d3, to introduce the trideuteriomethyl group onto a desmethyl-orphenadrine precursor. This method ensures the precise placement and number of deuterium atoms.

Another approach involves H-D exchange reactions on the orphenadrine molecule itself, utilizing catalysts to facilitate the exchange of hydrogen for deuterium at specific positions. researchgate.net For instance, heterogeneous palladium catalysis has been shown to be effective for the regioselective deuteration of arenes and can be applied to drug-like molecules such as orphenadrine. researchgate.net

Preparation of the Citrate Salt from Deuterated Orphenadrine Base

Once the deuterated orphenadrine base (Orphenadrine-d3) is synthesized and purified, it is converted to its citrate salt. This is typically achieved by reacting the deuterated free base with citric acid in a suitable solvent. google.com

The general procedure involves dissolving the Orphenadrine-d3 base in an appropriate solvent, followed by the addition of a solution of citric acid. google.com The mixture is then stirred, often with gentle heating, to facilitate the reaction and subsequent crystallization of the Orphenadrine-d3 Citrate Salt. google.com The resulting solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried to yield the final product. google.com

Advanced Analytical Techniques for Isotopic and Structural Elucidation

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.

High-Resolution Mass Spectrometry for Deuterium Content and Positional Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of deuterated compounds. acs.org It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the incorporation of three deuterium atoms. The expected molecular weight of this compound is approximately 464.52 g/mol , which is a noticeable shift from the non-deuterated form. lgcstandards.com

The mass spectrum will show a molecular ion peak corresponding to the deuterated compound. The isotopic distribution pattern is also analyzed to confirm the number of deuterium atoms incorporated. lgcstandards.com For Orphenadrine-d3, the mass spectrum is expected to show a dominant peak for the d3 species, with minimal contributions from d0, d1, and d2 species, indicating high isotopic purity. lgcstandards.com A certificate of analysis for a commercial batch of this compound reported an isotopic purity of >95%, with the following distribution: d0 = 0.00%, d1 = 0.12%, d2 = 3.30%, and d3 = 96.59%. lgcstandards.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is also a powerful tool for this analysis, providing both chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net In a typical LC-MS/MS method, the precursor ion for Orphenadrine is m/z 270.3, which fragments to a product ion of m/z 181. researchgate.net For Orphenadrine-d3, the precursor ion would be shifted to approximately m/z 273.3, providing a clear distinction from the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms within the orphenadrine molecule. Both ¹H NMR and ¹³C NMR are utilized for this purpose.

In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons will show a significant reduction in integration value compared to the non-deuterated standard, confirming the substitution of hydrogen with deuterium at this position. The remaining proton signals in the spectrum should be consistent with the orphenadrine structure.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom attached to the deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from that of a -CH₃ group.

A certificate of analysis for this compound will typically state that the NMR data conforms to the expected structure. lgcstandards.com

Chromatographic Purity and Impurity Profiling of this compound

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound and for identifying and quantifying any impurities. drugfuture.comijpbs.com A validated HPLC method will separate the main compound from any related substances, degradation products, or residual solvents.

A typical HPLC system for this analysis would consist of a C18 column and a mobile phase containing a mixture of solvents such as methanol, acetonitrile, and water, with UV detection at an appropriate wavelength (e.g., 217 nm or 220 nm). drugfuture.comijpbs.com The retention time for Orphenadrine Citrate in one reported method was 5.35 minutes. ijpbs.com

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial standards for this compound often specify a purity of >95% or >98% by HPLC. lgcstandards.combdg.co.nz

Impurity profiling is a critical aspect of the characterization. Potential impurities can arise from the synthesis of the orphenadrine scaffold or from the deuteration and salt formation steps. Common impurities of orphenadrine that may be monitored include Orphenadrine EP Impurity A, B, C, D, E, and F, as well as Orphenadrine N-Oxide. veeprho.comaxios-research.com

Advanced Analytical Methodologies and Bioanalytical Applications Utilizing Orphenadrine D3 Citrate Salt

Design and Implementation of Stable Isotope-Labeled Internal Standards in Bioanalysis

Stable isotope-labeled (SIL) internal standards, such as Orphenadrine-d3, are the preferred choice for quantitative bioanalysis using mass spectrometry. scioninstruments.comresearchgate.net These standards are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.com The use of SIL internal standards is crucial for correcting variations that can occur during sample preparation and analysis. wuxiapptec.com

Correction for Matrix Effects and Ion Suppression/Enhancement in Mass Spectrometry

In mass spectrometry, the sample's composition can significantly influence the ionization process, leading to what are known as "matrix effects." scioninstruments.com These effects can either suppress or enhance the ionization of the target analyte, resulting in inaccurate quantification. scioninstruments.com Since a stable isotope-labeled internal standard like Orphenadrine-d3 has nearly identical chemical and physical properties to the unlabeled orphenadrine (B1219630), it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By adding a known amount of Orphenadrine-d3 to the sample, researchers can normalize the response of the analyte to that of the internal standard, thereby correcting for these matrix effects and improving the accuracy of the results. scioninstruments.comacs.orgnih.gov

The effectiveness of this correction relies on the principle that both the analyte and the SIL internal standard will behave similarly during the entire analytical process, from extraction to detection. wuxiapptec.com However, it is important to note that in some cases, particularly with deuterium-labeled standards, differential matrix effects can still occur, potentially due to slight differences in retention times. myadlm.org

Development and Validation of Quantitative Analytical Methods for Orphenadrine and its Metabolites

The development and validation of robust quantitative analytical methods are essential for studying the pharmacokinetics of orphenadrine and its metabolites. Orphenadrine-d3 citrate (B86180) salt is a valuable tool in these methods, particularly those employing mass spectrometry. veeprho.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in biological matrices. acs.orgnih.gov Several LC-MS/MS methods have been developed for the analysis of orphenadrine. rsc.orgnih.gov

In a typical LC-MS/MS method for orphenadrine, a stable isotope-labeled internal standard like Orphenadrine-d3 is added to the biological sample. veeprho.comvulcanchem.com The sample is then subjected to a separation process using liquid chromatography before being introduced into the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, minimizing interference from other compounds in the matrix. vulcanchem.com

A validated LC-MS/MS method for orphenadrine demonstrated a linear assay range of 1-200 ng/mL, with a short run time of 3 minutes. nih.gov Another method for the simultaneous quantification of orphenadrine and its N-oxide metabolite showed a linear concentration range of 0.4 to 100.0 ng/mL. vulcanchem.com These methods exhibit high precision and accuracy, making them suitable for pharmacokinetic studies. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Orphenadrine Analysis

ParameterValue/Description
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Orphenadrine-d3
Sample Matrix Plasma, Urine
Linear Range 1–200 ng/mL
Run Time 3 minutes
Detection Mode Positive Ion Electrospray with Multiple Reaction Monitoring

This table presents a summary of typical parameters for an LC-MS/MS method for orphenadrine analysis based on published research. nih.govvulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of orphenadrine, particularly in post-mortem specimens. nih.govnih.gov GC-MS offers high sensitivity and provides definitive identification of orphenadrine based on its characteristic mass fragmentation patterns. mdpi.com

For GC-MS analysis, derivatization may be required to make the analyte more volatile and thermally stable. mdpi.com Various extraction methods are employed to isolate orphenadrine from the biological matrix before GC-MS analysis. oup.com One study reported a GC-MS method for the detection of basic drugs, including orphenadrine, in post-mortem blood using a nitrogen-phosphorus detector. nih.gov Another study detailed the identification and quantification of orphenadrine in a fatal intoxication case using liquid-liquid extraction followed by GC/MS analysis. nih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for Orphenadrine Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their boiling points and provides mass-based detection. mdpi.comSeparates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. acs.orgnih.gov
Sample Volatility Requires volatile and thermally stable analytes; derivatization is often necessary. mdpi.comSuitable for a wider range of compounds, including non-volatile and thermally labile ones.
Selectivity High selectivity based on fragmentation patterns. mdpi.comVery high selectivity, especially with tandem MS (MS/MS). vulcanchem.com
Common Applications Forensic toxicology, post-mortem analysis. nih.govnih.govPharmacokinetic studies, therapeutic drug monitoring, metabolite analysis. veeprho.comnih.gov

This table provides a general comparison of GC-MS and LC-MS/MS techniques for the analysis of orphenadrine.

Advanced Sample Preparation Techniques for Complex Biological Matrices (e.g., liquid-liquid extraction, solid-phase extraction, TurboFlow technology)

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma and urine, thereby improving the accuracy and sensitivity of the analytical method. chromatographytoday.com

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubility in two immiscible liquid phases. LLE has been successfully used for the extraction of orphenadrine from plasma and in cases of fatal intoxication. rsc.orgnih.gov

Solid-Phase Extraction (SPE) is another widely used technique that separates compounds based on their physical and chemical properties as they pass through a solid sorbent. nih.gov A rapid SPE procedure using cyanopropyl cartridges has been developed for the purification and pre-concentration of orphenadrine from plasma samples, achieving a high extraction yield of over 96.0%. nih.gov

TurboFlow Technology is an advanced, automated online sample cleanup technique that combines size exclusion and stationary phase column chemistries at high flow rates. researchgate.net This technology efficiently separates small molecules like orphenadrine from larger matrix components such as proteins. researchgate.netthomasnet.com By enabling the direct injection of biological samples, TurboFlow technology significantly reduces sample preparation time and minimizes matrix effects, leading to more robust and sensitive bioanalytical methods. thomasnet.combioprocessonline.com It has been successfully applied to the analysis of multiple drugs, including orphenadrine, in urine. fishersci.com

Table 3: Overview of Sample Preparation Techniques for Orphenadrine Analysis

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Simple, cost-effective.Can be labor-intensive, may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. nih.govHigh recovery, can handle small sample volumes, amenable to automation. nih.govCan be more expensive than LLE, method development can be complex.
TurboFlow Technology Online sample cleanup combining size exclusion and column chemistry at high flow rates. researchgate.netAutomated, rapid, reduces matrix effects, allows direct injection of biological samples. thomasnet.combioprocessonline.comRequires specialized instrumentation.

This table summarizes the principles, advantages, and disadvantages of common sample preparation techniques used in the analysis of orphenadrine.

Systematic Validation of Analytical Method Performance with Orphenadrine-d3 Citrate Salt

The validation of a bioanalytical method is fundamental to ensure its suitability for its intended purpose, demonstrating that it is reliable, reproducible, and accurate for the quantification of analytes in a specific biological matrix. europa.eu In modern analytical chemistry, particularly in methods employing mass spectrometry, the use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard. texilajournal.comaptochem.com Deuterated internal standards are chemically identical to the analyte of interest but have a different mass due to the substitution of hydrogen atoms with deuterium (B1214612). clearsynth.com This characteristic is invaluable for minimizing measurement errors and compensating for variability during sample preparation, chromatography, and ionization. texilajournal.comaptochem.com

The systematic validation process, guided by international guidelines, encompasses a series of experiments to assess the method's performance characteristics. europa.euijpbs.com When this compound is used as an internal standard for the quantification of orphenadrine, it is added to calibration standards, quality control (QC) samples, and unknown study samples at a known concentration. who.int Because the deuterated standard co-elutes with the non-labeled analyte and experiences similar effects from the sample matrix, its consistent signal allows for precise correction of any analytical variations, thereby enhancing the accuracy and precision of the quantification. texilajournal.comaptochem.com

Assessment of Specificity and Selectivity in the Presence of Analytes and Endogenous Compounds

Specificity and selectivity are critical parameters in analytical method validation, ensuring that the method can unequivocally measure the intended analyte without interference from other components expected to be present in the sample. These components can include endogenous matrix compounds, metabolites, or other co-administered drugs. researchgate.net The use of this compound as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly enhances selectivity. texilajournal.com

The primary advantage of a deuterated IS is its mass difference from the native analyte. While this compound has nearly identical physicochemical properties and chromatographic retention time to orphenadrine, it is readily distinguished by the mass spectrometer. aptochem.com Analytical methods, such as those using multiple reaction monitoring (MRM), are set to detect specific precursor-to-product ion transitions for both the analyte (orphenadrine) and the internal standard (Orphenadrine-d3). For example, a validated LC-MS/MS method for orphenadrine in rat plasma utilized the transition m/z 270.3 → 181 for orphenadrine. researchgate.net The corresponding transition for Orphenadrine-d3 would be shifted by the mass of the deuterium labels, ensuring no cross-signal interference.

This mass distinction prevents endogenous compounds or other substances in the complex biological matrix from being mistakenly identified as the analyte. clearsynth.commarshall.edu Furthermore, since the deuterated standard co-elutes with the analyte, it effectively compensates for matrix effects—ion suppression or enhancement—that can occur during electrospray ionization, leading to more accurate and reliable measurements. texilajournal.comclearsynth.com Interference studies are a formal part of validation to confirm that no significant signal is detected at the retention time of the analyte when analyzing blank matrix samples or the matrix spiked only with the internal standard. marshall.edu

Evaluation of Linearity, Sensitivity, and Calibration Curve Performance

The evaluation of linearity, sensitivity, and calibration curve performance is essential for defining the quantitative range of an analytical method. Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. thaiscience.infosphinxsai.com

Numerous studies have validated methods for the quantification of orphenadrine, demonstrating a wide range of linearities and sensitivities depending on the analytical technique and sample matrix. The use of this compound as an internal standard helps to anchor the calibration curve, improving its reliability.

Below is a table summarizing linearity and sensitivity data from various validated methods for orphenadrine citrate.

Table 1: Linearity and Sensitivity Data for Orphenadrine Citrate Quantification

MethodologyLinearity RangeCorrelation Coefficient (r²)LODLOQSource
LC-MS/MS (in rat plasma)1 - 500 ng/mLNot Specified0.07 ng/mLNot Specified researchgate.net
RP-HPLC10 - 70 µg/mL0.9980.3 µg/mLNot Specified ijpbs.com
Simultaneous Equation Method2 - 12 µg/mLNot Specified0.610 µg/mL1.85 µg/mL sphinxsai.com
RP-HPLC2 - 10 µg/mL0.9990.50 µg/mL2.00 µg/mL thaiscience.info
Extraction-Spectrophotometry0.10 - 6.00 µg/mL0.99960.024 µg/mL0.100 µg/mL researchgate.net
Spectrophotometry4.61 - 80.76 µg/mLNot Specified0.89 µg/mL2.7 µg/mL asianpubs.org

Determination of Accuracy, Precision, and Reproducibility

Accuracy and precision are cornerstone parameters of method validation that ensure the reliability of analytical data. Accuracy refers to the closeness of the measured value to the true value and is typically assessed through recovery studies by analyzing samples with known concentrations. sphinxsai.comresearchgate.net Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). researchgate.netsphinxsai.com

The incorporation of this compound as an internal standard is instrumental in achieving high accuracy and precision. texilajournal.com By normalizing the analyte's signal to the internal standard's signal, the method can effectively correct for random and systematic errors that may occur during sample processing and analysis. aptochem.com Validation studies for orphenadrine consistently demonstrate excellent accuracy and precision, with %RSD values typically below the commonly accepted limit of 15% for QC samples.

The following table presents accuracy and precision data from published analytical methods for orphenadrine.

Table 2: Accuracy and Precision Data for Orphenadrine Quantification

MethodologyAccuracy (% Recovery)Precision (%RSD)Source
LC-MS/MS (in rat plasma)91.1% - 100.2% (Intra-day), 99.06% - 99.7% (Inter-day)0.45% - 9.53% (Intra-day), 0.44% - 11.3% (Inter-day) researchgate.net
Simultaneous Equation Method99.0% - 100.5%Intra-day: 0.12% - 0.58%; Inter-day: 0.35% - 1.86% sphinxsai.com
RP-HPLC99.15% - 100.85%<2% thaiscience.info
Extraction-Spectrophotometry98.8% - 102.5%0.5041% - 1.095% researchgate.net
RP-HPLC with UV100.07%Intra-day: 0.0% - 0.3%; Inter-day: 0.1% - 0.2% core.ac.uk

Investigation of Stability of this compound in Analytical Solutions and Stored Samples

Stability testing is a crucial component of bioanalytical method validation, designed to evaluate the integrity of an analyte in a given matrix under specific conditions for defined periods. europa.eu This ensures that the concentration measured at the time of analysis reflects the concentration at the time of sample collection. Stability is assessed under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability. clearsynth.com

While specific stability data for this compound is not extensively published, the stability of the parent compound, orphenadrine citrate, provides a strong indication of its behavior. Studies have shown that orphenadrine citrate is sensitive to light. nih.gov One stability-indicating HPLC method investigated orphenadrine's degradation under various stress conditions, finding it to be stable in neutral and acidic conditions over 24 hours but showing some degradation (7.50% - 12.12%) in a basic solution at room temperature. thaiscience.info Another study noted that an extracted orphenadrine ion-pair complex was stable for at least 1.5 hours. researchgate.net

The use of a deuterated internal standard like this compound is particularly advantageous for mitigating potential stability issues. clearsynth.com Since the deuterated standard degrades at a rate nearly identical to the analyte, any loss of analyte during sample storage or processing is compensated for by a proportional loss of the internal standard, thus preserving the accuracy of the quantitative results. texilajournal.com

Applications in Forensic Toxicology Research for Analytical Quantification

In forensic toxicology, the definitive and accurate quantification of drugs and their metabolites in biological specimens is paramount for legal and medical investigations. marshall.edunih.gov Orphenadrine has been implicated in forensic cases, including fatal poisonings, making its reliable detection and quantification essential. nih.gov Analytical standards for orphenadrine citrate are specifically marketed for forensic and toxicology applications.

The complexity of forensic matrices (e.g., post-mortem blood, urine, tissue) necessitates highly robust and validated analytical methods. marshall.eduethernet.edu.et LC-MS/MS, coupled with the use of stable isotope-labeled internal standards, is the preferred technique in modern forensic toxicology for its superior sensitivity and selectivity. marshall.eduscispace.com

This compound serves as the ideal internal standard in this context. Its use ensures that the quantification of orphenadrine is accurate and legally defensible, by correcting for matrix effects and variations in extraction efficiency that are common in challenging forensic samples. texilajournal.commarshall.edu In cases of fatal poisoning where orphenadrine was detected, autopsy blood concentrations have been reported in the range of 5.5-37 µg/ml. nih.gov The ability to precisely quantify the drug at these levels is critical for interpreting the toxicological significance. The use of deuterated standards like this compound is a key component of standard practices for method validation in forensic toxicology, ensuring the integrity and reliability of the data presented in a forensic report.

Pharmacokinetic and Metabolic Research Investigations Using Orphenadrine D3 Citrate Salt

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies are fundamental in characterizing the metabolic pathway of a drug candidate. These studies often utilize subcellular fractions like liver microsomes or cellular systems such as hepatocytes to predict a drug's in vivo metabolic fate. nuvisan.com The use of Orphenadrine-d3 citrate (B86180) salt in these assays allows for precise tracking and quantification of the parent drug and its metabolites.

Enzyme Kinetic Profiling with Hepatic Microsomes and Recombinant Cytochrome P450 Isozymes

The metabolism of orphenadrine (B1219630) is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comnih.gov Studies using hepatic microsomes from various species, including rats and humans, have been instrumental in identifying the specific CYP isozymes involved in its biotransformation. nih.govnih.gov

Research has shown that orphenadrine can form a metabolic intermediate (MI) complex with certain CYP isozymes, particularly those induced by phenobarbital. nih.govpopline.org This complex formation can lead to inhibition of the enzyme's activity. In rat liver microsomes, orphenadrine has been found to selectively inhibit CYP2B-associated monooxygenase activity. popline.org Specifically, in microsomes from untreated male rats, orphenadrine did not significantly inhibit the metabolism of androstenedione (B190577), a substrate for various P450 enzymes. popline.org However, in phenobarbital-induced microsomes, it selectively inhibited androstenedione 16β-hydroxylase activity, a marker for P450 PB-B/D. nih.govpopline.org

Further investigations have revealed that orphenadrine and its N-demethylated metabolite, tofenacine, can induce the total cytochrome P450 content while also blocking a portion of it through the formation of a metabolic intermediate complex. nih.gov This dual action of induction and inhibition highlights the complex interaction of orphenadrine with the CYP450 system. In human liver microsomes, orphenadrine has been shown to inhibit multiple CYP enzymes, including CYP2B6, CYP2D6, CYP1A2, CYP2A6, CYP3A4, and CYP2C19, indicating it is not a selective inhibitor for CYP2B6. nih.gov

The following table summarizes the inhibitory effects of orphenadrine on various human CYP450 isozymes:

CYP IsozymeMarker ActivityInhibition by Orphenadrine
CYP2B6VariesStrong decrease nih.gov
CYP2D6VariesStrong decrease (80-90%) nih.gov
CYP2C9VariesStrong decrease nih.gov
CYP1A2VariesPartial decrease nih.gov
CYP2A6VariesPartial decrease nih.gov
CYP3A4VariesPartial decrease nih.gov
CYP2C19VariesPartial decrease nih.gov
This table is based on data from competitive inhibition and preincubation protocols in human liver microsomes.

Identification and Quantification of Orphenadrine Metabolites in In Vitro Systems

The biotransformation of orphenadrine leads to the formation of several metabolites. medicines.org.uk In vitro systems are crucial for identifying these metabolic products. The primary metabolites identified are N-demethylorphenadrine (tofenacine) and N,N-didemethylorphenadrine, both of which are pharmacologically active. drugbank.com Another identified metabolite is the Orphenadrine N-oxide. nih.gov

The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive and specific quantification of these metabolites. researchgate.net For instance, a method has been developed for the identification and quantification of the N-nitroso N-desmethyl orphenadrine (NNDO) impurity in orphenadrine citrate active pharmaceutical ingredient (API) with a limit of quantitation of 2.5 pg/mL. sciex.com

Assessment of Metabolic Clearance in Isolated Cellular Systems (e.g., hepatocytes)

Isolated cellular systems, such as hepatocytes, provide a more complete metabolic environment compared to subcellular fractions. nuvisan.com These systems are used to assess the metabolic clearance of a drug, which is a key parameter in predicting its in vivo half-life and bioavailability. nuvisan.com

Pre-clinical Pharmacokinetic Studies in Animal Models

Animal models are indispensable for studying the pharmacokinetic properties of a drug in a whole-organism setting. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Determination of Absorption, Distribution, Elimination, and Clearance Parameters in Vivo

Pharmacokinetic studies in various animal models, including rats and camels, have been conducted to determine the key parameters of orphenadrine. nih.govualberta.ca After oral administration in rats, orphenadrine is absorbed from the intestine. ualberta.ca

In camels, following a single intravenous dose, the plasma concentrations of orphenadrine declined bi-exponentially. nih.gov The key pharmacokinetic parameters determined in this study are presented in the table below:

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Distribution Half-life (t½α)0.50 ± 0.07h
Elimination Half-life (t½β)3.57 ± 0.55h
Area Under the Curve (AUC)1.03 ± 0.10g/hl⁻¹
Volume of Distribution at Steady State (Vdss)1.92 ± 0.22L/kg⁻¹
Volume of the Central Compartment (Vc)0.87 ± 0.09L/kg⁻¹
Total Body Clearance (ClT)0.60 ± 0.09L/h/kg⁻¹
Data from a study in six camels following a single intravenous dose. nih.gov

In rats, multiple intraperitoneal administrations of orphenadrine led to a significant induction of the total cytochrome P-450 content. nih.gov However, in vivo, no induction of aminopyrine (B3395922) metabolism was observed, likely due to inhibitory concentrations of the metabolite tofenacine. nih.gov This highlights the complex interplay between induction and inhibition in vivo.

Investigation of Tissue Distribution and Pharmacokinetic Modeling in Non-human Species

Understanding the distribution of a drug into various tissues is crucial for assessing its potential sites of action and toxicity. Studies in rats have shown that orphenadrine exhibits rapid and extensive tissue distribution. ualberta.ca The brain-to-plasma concentration ratio for orphenadrine in rats is significant, indicating its ability to cross the blood-brain barrier. ualberta.ca

Pharmacokinetic modeling is used to describe and predict the concentration-time course of a drug in the body. The data from animal studies, such as the bi-exponential decline in plasma concentrations observed in camels, can be used to develop multi-compartment pharmacokinetic models. nih.gov These models are essential for extrapolating data from animals to humans and for optimizing dosing regimens in further clinical studies.

Comparative Pharmacokinetics of Orphenadrine and its Deuterated Analog in Animal Systems

There are no publicly available research studies or data tables that compare the pharmacokinetic parameters (such as absorption, distribution, metabolism, and excretion) of Orphenadrine-d3 Citrate Salt to those of orphenadrine in any animal systems. Such a study would be essential to quantify changes in key metrics like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Without this primary data, a comparative analysis remains speculative.

Investigation of Deuterium (B1214612) Isotope Effects on Drug Disposition and Biotransformation

While the deuterium kinetic isotope effect (KIE) is a known phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom can slow down the rate of a chemical reaction, specific investigations into this effect on the biotransformation of this compound have not been published.

Kinetic Isotope Effects (KIE) on Enzyme-Mediated Reactions

Orphenadrine is known to be metabolized by cytochrome P450 (CYP) enzymes, primarily through N-demethylation. The substitution of hydrogen with deuterium at the N-dimethyl group (to create Orphenadrine-d3) would be expected to exhibit a kinetic isotope effect, potentially slowing down this metabolic pathway. However, no studies have been found that quantify this specific KIE for orphenadrine metabolism, which would be necessary to provide detailed research findings.

Mechanistic Pharmacology and Receptor Interaction Studies with Orphenadrine Analogs

Molecular Mechanisms of Action of Orphenadrine (B1219630): Insights from Deuterated Probes

Orphenadrine-d3 Citrate (B86180) Salt is the deuterium-labeled form of Orphenadrine Citrate. medchemexpress.com Deuteration, the substitution of hydrogen with its stable heavy isotope deuterium (B1214612), is a tool used in medicinal chemistry to investigate and modify the pharmacokinetic profiles of drug molecules. medchemexpress.combioscientia.de While this isotopic substitution can alter metabolism, the fundamental interactions with biological receptors are generally presumed to remain the same as the parent compound. bioscientia.de Therefore, insights into the molecular mechanisms of Orphenadrine-d3 Citrate Salt are derived from extensive studies on orphenadrine. Orphenadrine is recognized as a compound with multiple mechanisms of action, often termed a "dirty drug," interacting with several distinct receptor systems. wikipedia.orgsmpdb.ca Its pharmacological profile is primarily characterized by its effects as an N-methyl-D-aspartate (NMDA) receptor antagonist, a histamine (B1213489) H1 receptor antagonist, and a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.orgsmpdb.cadrugbank.comebi.ac.uk

Orphenadrine functions as a non-competitive and uncompetitive antagonist at the NMDA receptor. researchgate.netmedchemexpress.commedchemexpress.comclinisciences.cominvivochem.com Research using homogenates of the post-mortem human frontal cortex shows that orphenadrine inhibits the binding of [3H]MK-801 to the phencyclidine (PCP) binding site within the NMDA receptor channel. researchgate.netnih.gov This interaction is characterized by a low micromolar affinity, with a reported inhibition constant (Ki) of 6.0 ± 0.7 μM. medchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.comclinisciences.comnih.govchemsrc.com

Patch-clamp studies on cultured superior colliculus neurons further elucidate this mechanism, revealing that orphenadrine blocks open NMDA receptor channels in a strongly voltage-dependent manner and with fast kinetics. researchgate.netnih.govchemsrc.com The blockade is relatively fast and concentration-dependent, while the unblocking rate is independent of concentration. researchgate.netnih.gov This kinetic profile results in an IC50 value of 16.2 ± 1.6 μM against steady-state currents at -70 mV. researchgate.netnih.govchemsrc.com The rapid unblocking kinetics are considered a key feature, potentially allowing for the modulation of pathological NMDA receptor overactivation while permitting physiological glutamatergic transmission. nih.gov

Table 1: NMDA Receptor Interaction Parameters for Orphenadrine

ParameterValueReference
Inhibition Constant (Ki)6.0 ± 0.7 μM researchgate.netmedchemexpress.comnih.gov
IC50 (at -70 mV)16.2 ± 1.6 μM researchgate.netnih.gov
Association Rate (Kon)0.013 ± 0.002 x 10⁶ M⁻¹s⁻¹ researchgate.netnih.gov
Dissociation Rate (Koff)0.230 ± 0.004 s⁻¹ researchgate.netnih.gov
Apparent Kd (Koff/Kon)17.2 μM nih.gov

Orphenadrine is an antagonist of the histamine H1 receptor, a property it shares with its structural relative, diphenhydramine (B27). wikipedia.orgsmpdb.caebi.ac.uk The interaction of Orphenadrine Citrate Salt with the H1 receptor is characterized by its ability to form ionic and dipole-dipole interactions within the receptor's binding site. scbt.com The compound demonstrates notable conformational adaptability, which allows it to stabilize different receptor states and contributes to a prolonged duration of interaction, thereby influencing downstream signaling pathways. scbt.com

In-silico molecular docking studies indicate that orphenadrine binds to the active site of the H1 receptor. researchgate.net These studies suggest that orphenadrine and diphenhydramine have a comparable binding affinity for the H1 receptor. researchgate.net The presence of a methyl group on one of the phenyl rings, which distinguishes orphenadrine from diphenhydramine, alters the molecule's orientation within the binding site, leading to engagement with different amino acid residues. researchgate.net

In addition to its other activities, orphenadrine is a non-selective muscarinic acetylcholine receptor antagonist, also known as a parasympatholytic. wikipedia.orgebi.ac.uknih.govbionity.com Its anticholinergic activity is reported to be approximately 58% as potent as atropine. wikipedia.orgbionity.com This antagonism blocks the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. bionity.compharmaguideline.com

The mechanism is believed to be particularly relevant in conditions with an imbalance of cholinergic and dopaminergic neurotransmission, such as Parkinson's disease. drugbank.com A dopamine (B1211576) deficiency can lead to overstimulation of the cholinergic system; the anticholinergic effect of orphenadrine is thought to counteract this stimulation, helping to restore a more physiological equilibrium. drugbank.comhmdb.ca

Table 2: Receptor Binding Profile of Orphenadrine

Receptor TargetActionKey FindingReference
NMDA ReceptorUncompetitive AntagonistBinds to PCP site with Ki of 6.0 μM. researchgate.netnih.gov
Histamine H1 ReceptorAntagonistBinds to the active site, comparable affinity to diphenhydramine. scbt.comresearchgate.net
Muscarinic Acetylcholine ReceptorNon-selective AntagonistPossesses ~58% the antimuscarinic potency of atropine. wikipedia.orgbionity.com

Analysis of Histamine H1 Receptor Interactions at a Molecular Level

Structure-Activity Relationship (SAR) Investigations of Orphenadrine and its Deuterated Derivatives

The structure-activity relationship (SAR) for orphenadrine and related cholinergic blocking agents highlights several key molecular features critical for its activity. gpatindia.com Orphenadrine is a derivative of diphenhydramine, with the key structural modification being the addition of a methyl group to one of the phenyl rings. wikipedia.orgresearchgate.net This modification is crucial for its distinct pharmacological profile, particularly its enhanced NMDA receptor affinity compared to diphenhydramine. researchgate.net

General SAR principles for this class of compounds indicate that:

The presence of carbocyclic or heterocyclic rings is essential. gpatindia.com

The distance between the ring-substituted carbons and the nitrogen atom is optimal at two carbon units. gpatindia.com

The nature of the atom linking the ether group (X) and the substituents on the tertiary amine (N) can be modified, with an ester group at position X often yielding the most potent derivatives. gpatindia.com

The introduction of deuterium in this compound represents a specific structural modification. medchemexpress.com The primary rationale for deuteration is to alter the drug's metabolic profile by strengthening the carbon-hydrogen bond at sites of enzymatic attack (e.g., by Cytochrome P450 enzymes). bioscientia.de This can lead to a reduced rate of metabolism and a prolonged pharmacokinetic half-life, but it is not intended to alter the primary pharmacodynamic interactions at the receptor level. bioscientia.de

Neuroprotective Properties of Orphenadrine Analogs in In Vitro and Ex Vivo Models of Neurological Conditions

The NMDA receptor antagonist properties of orphenadrine are directly linked to its demonstrated neuroprotective effects in various preclinical models of neurological conditions. nih.govnih.gov These studies show that orphenadrine can protect neurons from excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors like the NMDA receptor. nih.gov

In in vitro studies using cultured rat cerebellar granule cells (CGCs), orphenadrine protected against cell death induced by the neurotoxin 3-nitropropionic acid (3-NPA), which involves excitotoxic NMDA receptor activation. nih.gov This protective effect was concentration-dependent, with the highest cytoprotection observed at a concentration of 6 μM. nih.gov Orphenadrine also prevented the decrease in mitochondrial and cytoplasmic membrane potential caused by NMDA exposure in dissociated CGCs, with IC50 values of 11.6 μM and 13.5 μM, respectively. nih.gov

Ex vivo and in vivo models have corroborated these findings. Pretreatment with orphenadrine blocked the increase in neuronal damage markers, such as the peripheral-type benzodiazepine (B76468) receptor (PBR) and heat shock proteins (HSP27 and HSP72), following chemically induced excitotoxicity with agents like kainic acid or 3-NPA in rats. medchemexpress.comnih.govnih.gov These findings suggest that by modulating NMDA receptor activity, orphenadrine and its analogs can mitigate the downstream effects of excitotoxic insults in models of neurodegenerative conditions. nih.govnih.gov

Table 3: Neuroprotective Effects of Orphenadrine in Preclinical Models

ModelNeurotoxic AgentKey Protective FindingReference
In Vitro (Rat Cerebellar Granule Cells)3-Nitropropionic Acid (3-NPA)Protected cells from death; highest effect at 6 μM. nih.gov
In Vitro (Rat Cerebellar Granule Cells)NMDAPrevented mitochondrial and cytoplasmic membrane potential decrease (IC50 ~11-13 μM). nih.gov
In Vivo (Rats)Kainic AcidBlocked the induced increase in PBR density and HSP72 expression in the hippocampus. nih.gov
In Vivo (Rats)3-Nitropropionic Acid (3-NPA)Prevented the increase in [3H]-PK 11195 binding and HSP27 expression. nih.gov

Emerging Research Directions and Methodological Advancements for Deuterated Compounds

Integration of Omics Technologies with Deuterated Probes in Pre-clinical Systems

The integration of "omics" technologies, such as metabolomics and proteomics, with deuterated probes represents a significant leap forward in understanding complex biological systems. In pre-clinical research, deuterated compounds like Orphenadrine-d3 Citrate (B86180) Salt serve as invaluable tools for quantitative analysis and metabolic pathway tracing. dovepress.com

In metabolomics , the study of small molecules in a biological system, deuterated standards are crucial for accurate quantification. Due to their chemical similarity but different mass, deuterated analogs like Orphenadrine-d3 can be added to a biological sample as an internal standard. This allows for the precise measurement of the non-deuterated (endogenous or administered) compound by mass spectrometry, correcting for variations in sample preparation and instrument response. nih.govnih.gov This approach is fundamental in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted (ADME). nih.govmetsol.com For instance, deuterated glucose can be used to track fatty acid synthesis within cancer cells, revealing metabolic susceptibilities that can be targeted by new drugs. informaticsjournals.co.in

In proteomics , the large-scale study of proteins, stable isotope labeling is a cornerstone of quantitative methodologies. Current time information in Boston, MA, US. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) utilize heavy isotopes, including deuterium (B1214612), to differentially label proteins from different experimental conditions (e.g., treated vs. untreated cells). nih.govsilantes.com When the samples are combined and analyzed by mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the signal intensities of the light and heavy isotope-labeled peptides. Current time information in Boston, MA, US.wikipedia.org While Orphenadrine-d3 itself is a small molecule, the principles of using deuterated compounds as internal standards are directly applicable to the quantification of drug-metabolizing enzymes or protein targets within the proteome that interact with the drug.

Computational Modeling and Cheminformatics Approaches for Predicting and Analyzing Deuterium Effects on Molecular Behavior

The impact of deuterium substitution on a molecule's behavior, particularly its metabolic fate, can now be predicted and analyzed with increasing accuracy using computational modeling and cheminformatics. These in silico methods are becoming indispensable in modern drug design, allowing researchers to screen potential deuteration sites and forecast the resulting changes in a drug's properties before undertaking complex and costly synthesis. researchgate.netbrieflands.com

The primary phenomenon modeled is the Kinetic Isotope Effect (KIE) , which is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. wikipedia.orgportico.org The C-D bond is stronger than the C-H bond, and therefore, its cleavage is slower. tandfonline.comhumanjournals.com If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the metabolic process. tandfonline.comresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to model the KIE. rsc.orgrsc.org By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state of a reaction, DFT can predict the magnitude of the KIE. rsc.orgacs.org This allows medicinal chemists to identify the most metabolically labile positions in a drug molecule and selectively deuterate them to enhance metabolic stability. researchgate.net

Cheminformatics platforms can integrate these predictive models with other ADME property predictions. For example, software can predict changes in lipophilicity, solubility, and potential for metabolic switching—where blocking one metabolic pathway shifts metabolism to another. researchgate.netinformaticsjournals.co.in This holistic in silico assessment helps to prioritize the most promising deuterated drug candidates for synthesis and experimental testing.

Below is a table illustrating the concept of how computational models can predict the kinetic isotope effect. The values are hypothetical and for illustrative purposes.

Reaction/Metabolic PathwayPredicted KIE (kH/kD) using DFTExperimental KIE (kH/kD)Implication for Orphenadrine-d3
N-demethylation1.51.4Minor impact on this pathway.
Aromatic Hydroxylation1.21.1Negligible effect on this pathway.
O-dealkylation4.54.2Significant slowing of this metabolic route.
d3-Methyl Group Metabolism 6.8 6.5 Substantial decrease in metabolism at the deuterated site.

This table contains hypothetical data for illustrative purposes.

Innovations in Mass Spectrometry and Chromatographic Platforms for Deuterated Analogs

The analysis of deuterated compounds has been significantly advanced by innovations in mass spectrometry (MS) and chromatography. These technologies are essential for distinguishing between deuterated and non-deuterated analogs and for quantifying them in complex biological matrices. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides the mass accuracy and resolution required to easily separate the signals of deuterated and non-deuterated compounds. This is crucial for quantitative studies using deuterated internal standards. acs.org

Tandem Mass Spectrometry (MS/MS) is used to identify and quantify compounds with high specificity. ansto.gov.au In a typical workflow, the parent ion is selected and fragmented, and the resulting fragment ions are detected. By using unique parent-to-fragment transitions for the analyte and its deuterated internal standard, highly accurate quantification can be achieved, even in complex mixtures. ansto.gov.auoup.com A recent innovation is the use of MS/MS to rapidly assess the KIE by incubating a 1:1 mixture of the deuterated and non-deuterated compound in a metabolic assay and monitoring the change in their ratio over time without the need for chromatographic separation. ansto.gov.au

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics. nih.govacs.orgmdpi.com While not directly analyzing the deuterated drug itself, it can be used to probe how the binding of a drug like Orphenadrine (B1219630) affects the conformation of its protein target. mdpi.comacs.org

In the realm of chromatography , a significant challenge has been the Chromatographic Deuterium Effect (CDE) , where deuterated compounds sometimes elute at slightly different times than their non-deuterated counterparts in reverse-phase liquid chromatography (LC). acs.orgacs.org This can complicate quantification if the two peaks are not fully co-eluted. Recent research has focused on understanding and mitigating this effect. For instance, studies have shown that using columns with different stationary phases, such as pentafluorophenyl (PFP) columns, can reduce the CDE by altering the electronic interactions between the analyte and the column. acs.orgacs.org Additionally, advances in gas chromatography (GC) have demonstrated excellent separation of isotopologues, which is valuable for certain classes of compounds. sci-hub.se

TechnologyInnovationApplication for Deuterated Compounds
Mass Spectrometry High-Resolution MS (e.g., Orbitrap)Accurate mass measurement to resolve deuterated and non-deuterated peaks.
Tandem MS (MS/MS)Specific and sensitive quantification using unique fragment ions. ansto.gov.au
Hydrogen-Deuterium Exchange (HDX-MS)Probing drug-protein interactions and conformational changes. mdpi.comacs.org
Chromatography Novel Stationary Phases (e.g., PFP)Mitigating the Chromatographic Deuterium Effect (CDE). acs.orgacs.org
Advanced Gas ChromatographyHigh-resolution separation of volatile isotopologues. sci-hub.se

Broader Implications of Stable Isotope Labeling in Contemporary Drug Discovery and Development Methodologies

The strategic use of stable isotope labeling, particularly with deuterium, has profound implications for the entire drug discovery and development pipeline. nih.govmusechem.com The "deuterium switch," or replacing hydrogen with deuterium in an existing drug, has evolved from a niche tactic to a mainstream strategy for creating new chemical entities with improved properties. nih.govtandfonline.comtandfonline.com

One of the most significant implications is the ability to enhance a drug's pharmacokinetic profile . informaticsjournals.co.inresearchgate.net By selectively deuterating metabolically vulnerable sites, the rate of metabolism can be slowed, leading to:

Increased half-life and drug exposure: This can allow for lower or less frequent dosing, improving patient compliance. informaticsjournals.co.in

Reduced formation of toxic metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can block or reduce its formation, leading to a safer drug profile. dovepress.com

Improved oral bioavailability: By protecting the drug from first-pass metabolism in the liver, more of the active compound can reach systemic circulation.

The success of this strategy is exemplified by the FDA approval of drugs like Deutetrabenazine and Deucravacitinib . nih.govwikipedia.org Deutetrabenazine, a deuterated version of tetrabenazine, has a longer half-life and provides smoother plasma concentrations, which translates to improved clinical tolerability. tandfonline.com Deucravacitinib is a de novo deuterated drug where deuterium incorporation was used to prevent the formation of a non-selective metabolite, thereby preserving the drug's high selectivity for its target. nih.gov

Furthermore, stable isotope labeling is integral to early-stage drug discovery . silantes.commusechem.com Labeled compounds are used in a variety of assays to determine drug-receptor interactions, enzyme inhibition, and to elucidate metabolic pathways. ontosight.aisciencecoalition.org The ability to track the labeled molecule provides unambiguous data that accelerates the identification and optimization of lead compounds. metsol.comadesisinc.com

In essence, deuterium is no longer just a tool for mechanistic studies or an internal standard. It has become a key element in medicinal chemistry for designing safer and more effective medicines, with a growing number of deuterated drugs currently in clinical development. tandfonline.comnih.govtandfonline.com

Q & A

Q. What validated analytical methods are recommended for quantifying Orphenadrine-d3 Citrate Salt in pharmaceutical research?

  • Answer : Reverse-phase HPLC with UV detection is widely used. The mobile phase typically consists of 0.05 M ammonium phosphate buffer (pH adjusted as needed) and organic modifiers like acetonitrile. Quantification involves comparing peak areas of the sample to a reference standard (USP Orphenadrine Citrate RS) using the formula: Percentage purity=5000F(C/W)(ri/rS)\text{Percentage purity} = \frac{5000F(C/W)(r_i/r_S)}{}

    where CC = standard concentration (mg/mL), WW = sample weight (mg), rir_i = impurity peak area, and rSr_S = standard peak area .

Q. How should standard solutions of this compound be prepared for HPLC analysis?

  • Answer : Accurately weigh USP Orphenadrine Citrate RS and dissolve in water to achieve \sim0.9 mg/mL. For system sensitivity testing, dilute this solution to \sim0.00045 mg/mL. Sample preparation involves dissolving the compound in water and filtering through a 0.45-µm membrane .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Answer : Store in airtight containers at controlled room temperature (20–25°C), protected from light and moisture. Safety data sheets indicate that decomposition risks increase with exposure to extreme pH or temperatures .

Q. How are impurities in this compound batches quantified?

  • Answer : Impurities are analyzed using HPLC with relative response factors (RRFs) for each contaminant. Total impurities should not exceed 0.5% of the main compound. Calculations use the formula: Impurity percentage=5000F(C/W)(ri/rS)\text{Impurity percentage} = \frac{5000F(C/W)(r_i/r_S)}{}

where FF = RRF for each impurity .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence metabolic stability compared to the non-deuterated form?

  • Answer : Deuterium substitution at specific positions (e.g., methyl groups) reduces metabolic clearance via the kinetic isotope effect, slowing CYP450-mediated oxidation. Researchers must validate deuterium retention in vivo using mass spectrometry to ensure isotopic integrity during pharmacokinetic studies .

Q. What methodological considerations are critical when designing dissolution tests for extended-release formulations of this compound?

  • Answer : Use USP Apparatus 2 (paddle) at 50 rpm in deaerated water (900 mL). Sample at 1, 2, 6, and 12 hours, filtering through 0.45-µm membranes. Calculate dissolved percentage using: Qi=AUAS×CS×VD×100Q_i = \frac{A_U}{A_S} \times C_S \times \frac{V}{D} \times 100

    where AUA_U = sample absorbance, ASA_S = standard absorbance, and CSC_S = standard concentration .

Q. How can researchers address discrepancies in dissolution profile data across experimental setups?

  • Answer : Variability may arise from differences in deaeration methods, filter adsorption, or agitation rates. Standardize protocols using USP-compliant media and cross-validate with NMR or LC-MS to confirm compound integrity during testing .

Q. What impact does the citrate counterion have on the solubility and formulation stability of this compound?

  • Answer : Citrate enhances aqueous solubility via pH-dependent ionization (pKa \sim3.1, 4.8, 6.4). However, elevated citrate concentrations may increase purge (water loss) in formulations, as observed in meat enhancement studies. Optimize citrate-to-API ratios to balance solubility and physical stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.